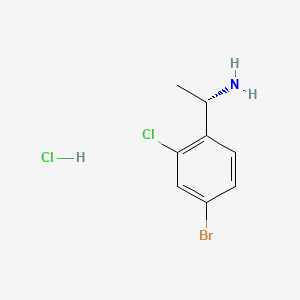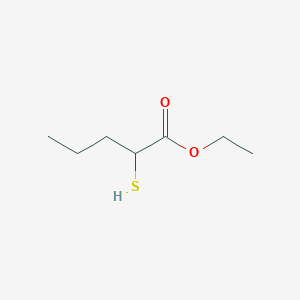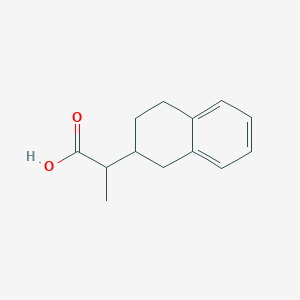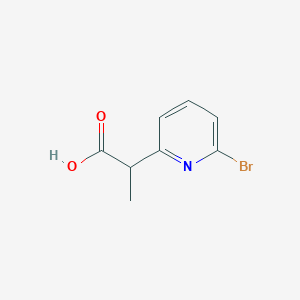
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of substituted phenethylamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzene.
Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine to introduce the ethan-1-amine group.
Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenethylamines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, such as antidepressant or anxiolytic properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride: The enantiomer of the compound, which may have different biological activities.
4-bromo-2-chlorophenylethylamine: A structurally similar compound with different substituents.
Phenethylamine derivatives: A broad class of compounds with varying substituents on the phenyl ring.
Uniqueness
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride is unique due to its specific stereochemistry and substituent pattern, which can influence its biological activity and chemical reactivity
Propriétés
Formule moléculaire |
C8H10BrCl2N |
|---|---|
Poids moléculaire |
270.98 g/mol |
Nom IUPAC |
(1S)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
CRKRMNPAHHHNHR-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)Br)Cl)N.Cl |
SMILES canonique |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)



![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)
![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)



![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)

![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)

